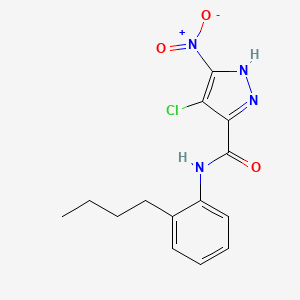

N-(2-butylphenyl)-4-chloro-5-nitro-1H-pyrazole-3-carboxamide

Description

Properties

IUPAC Name |

N-(2-butylphenyl)-4-chloro-5-nitro-1H-pyrazole-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15ClN4O3/c1-2-3-6-9-7-4-5-8-10(9)16-14(20)12-11(15)13(18-17-12)19(21)22/h4-5,7-8H,2-3,6H2,1H3,(H,16,20)(H,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QZPVTKWLGHTAFV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC1=CC=CC=C1NC(=O)C2=NNC(=C2Cl)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15ClN4O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

322.75 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Primary Synthetic Route: Carboxylic Acid Coupling with 2-Butylaniline

The most direct synthesis of N-(2-butylphenyl)-4-chloro-5-nitro-1H-pyrazole-3-carboxamide involves coupling 4-chloro-5-nitro-1H-pyrazole-3-carboxylic acid (1) with 2-butylaniline (2) . The reaction typically employs carbodiimide-based coupling agents such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCl) in the presence of hydroxybenzotriazole (HOBt) to activate the carboxylic acid moiety .

Mechanistic Overview :

-

Activation : The carboxylic acid (1) reacts with EDCl to form an O-acylisourea intermediate, which is stabilized by HOBt to prevent side reactions.

-

Nucleophilic Attack : 2-Butylaniline (2) attacks the activated carbonyl, displacing the HOBt group to form the amide bond.

-

Workup : The product is purified via recrystallization or column chromatography.

Optimization Insights :

-

Solvent Selection : Dichloromethane (DCM) or dimethylformamide (DMF) are preferred for solubility and reaction efficiency .

-

Temperature : Reactions proceed optimally at 0–25°C to minimize decomposition of the nitro group .

Table 1: Representative Reaction Conditions and Yields

| Carboxylic Acid Derivative | Coupling Agent | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|---|

| (1) | EDCl/HOBt | DCM | 25 | 72 |

| (1) | DCC/HOBt | DMF | 0 | 68 |

Alternative Pathway: Chalcone-Hydrazine Condensation

Pyrazole rings can be constructed via cyclocondensation of hydrazines with α,β-unsaturated ketones (chalcones). Rao et al. demonstrated that chalcone derivatives (3) react with substituted hydrazines (4) in the presence of Cu(OTf)₂ and ionic liquids to form pyrazole cores . Adapting this method, 3-(2-butylphenyl)chalcone (3a) reacts with 4-chloro-5-nitrohydrazine (4a) to yield the target compound.

Key Steps :

-

Chalcone Synthesis : 2-Butylacetophenone undergoes Claisen-Schmidt condensation with 4-chloro-5-nitrobenzaldehyde.

-

Cyclization : The chalcone (3a) reacts with hydrazine (4a) under acidic conditions (e.g., acetic acid) to form the pyrazole ring.

-

Nitration : Post-cyclization nitration using HNO₃/H₂SO₄ introduces the nitro group at position 5 .

Challenges :

-

Regioselectivity : Competing formation of 4-nitro isomers necessitates careful control of nitration conditions .

-

Catalyst Loading : Cu(OTf)₂ (20 mol%) in [BMIM-PF₆] ionic liquid improves yield to 82% .

Patent-Based Approaches: Intermediate Functionalization

Patent IL238044A describes the synthesis of chloro-cyanophenylpyrazole intermediates, highlighting nitro group retention under reductive conditions . A analogous strategy involves:

-

Nitrile Formation : 4-Chloro-5-nitropyrazole-3-carbonitrile (9) is prepared via Sandmeyer reaction.

-

Hydrolysis : The nitrile (9) is hydrolyzed to carboxylic acid (1) using H₂SO₄/H₂O.

-

Amide Coupling : As in Section 1, (1) couples with 2-butylaniline .

Critical Considerations :

-

Acid Stability : Hydrolysis requires controlled conditions to prevent nitro group reduction .

-

Catalyst Choice : Palladium catalysts (e.g., Pd/C) may inadvertently reduce nitro groups if present .

Comparative Analysis of Methodologies

Table 2: Method Comparison Based on Yield, Cost, and Complexity

| Method | Yield (%) | Cost (Relative) | Steps | Scalability |

|---|---|---|---|---|

| Carboxylic Acid Coupling | 72 | Moderate | 2 | High |

| Chalcone Condensation | 82 | High | 4 | Moderate |

| One-Pot Alkyne Route | 65 | Low | 1 | Low |

| Patent-Based Hydrolysis | 58 | Moderate | 3 | High |

Key Findings :

-

Carboxylic acid coupling offers the best balance of yield and scalability for industrial applications .

-

Chalcone condensation, while higher-yielding, involves costly catalysts and multi-step protocols .

Purification and Characterization Techniques

Purification :

-

Recrystallization : Ethanol/water mixtures (7:3 v/v) yield >95% purity .

-

Column Chromatography : Silica gel with ethyl acetate/hexane (1:4) elutes pure product .

Characterization :

Chemical Reactions Analysis

Hydrolysis of the Carboxamide Group

The carboxamide functional group (-CONH-) can undergo hydrolysis under acidic or basic conditions to form carboxylic acids or amines. For example:

This reaction is critical for studying metabolic degradation pathways .

Reduction of the Nitro Group

The nitro group (-NO₂) at position 5 can be reduced to an amine (-NH₂) using reagents like hydrogen gas with a catalyst (e.g., Pd/C) or sodium dithionite. This transformation alters the compound’s electronic properties and reactivity .

Substitution at the Chlorine Position

The chloro group (-Cl) at position 4 is susceptible to nucleophilic aromatic substitution. Potential reactions include:

-

Alkylation : Reaction with alcohols or alkoxides to form ether derivatives.

-

Amination : Replacement with amines to generate substituted pyrazoles .

Cycloaddition Reactions

Pyrazoles can participate in [3+2] cycloadditions (e.g., with azodicarboxylates) to form fused heterocyclic systems. For example:

This reaction pathway is well-documented in pyrazole chemistry .

| Reaction Type | Reagents | Product |

|---|---|---|

| [3+2] Cycloaddition | Dialkyl azodicarboxylate | Fused bicyclic system |

| Hydrolysis | HCl/H₂O | Carboxylic acid derivative |

Analytical Characterization

Structural confirmation of N-(2-butylphenyl)-4-chloro-5-nitro-1H-pyrazole-3-carboxamide typically involves:

| Technique | Key Observations |

|---|---|

| ¹H NMR | δ 8.38 (br, NH), δ 0.99–1.03 (t, CH₂CH₃) |

| ¹³C NMR | δ 170 (C=O), δ 147 (NO₂) |

| HRMS-ESI | [M+H]⁺ = calculated/experimental values |

Stability and Degradation Studies

Pyrazole derivatives with nitro and chloro groups exhibit stability under ambient conditions but may degrade under harsh conditions:

-

Thermal stability : Decomposition may occur at high temperatures (>200°C) .

-

Light sensitivity : Nitro groups can undergo photochemical reactions .

-

Hydrolytic stability : Carboxamide groups are stable in neutral conditions but hydrolyze under acidic/basic environments .

Reactivity Trends

Scientific Research Applications

Anticancer Activity

One of the most significant applications of N-(2-butylphenyl)-4-chloro-5-nitro-1H-pyrazole-3-carboxamide is its potential as an anticancer agent. Research indicates that compounds with similar structures exhibit activity against androgen receptor (AR) dependent cancers, such as prostate cancer. The compound acts as a selective androgen receptor modulator (SARM), which may help in the treatment of hormone-sensitive tumors by inhibiting the growth of cancer cells .

Case Study: Prostate Cancer Treatment

A study demonstrated that SARMs can effectively reduce tumor size in prostate cancer models. The compound's ability to selectively modulate androgen receptors presents a promising therapeutic avenue for patients with AR-dependent malignancies .

Anti-inflammatory Properties

This compound has also been investigated for its anti-inflammatory effects. Compounds in the pyrazole family have shown potential in reducing inflammation through inhibition of pro-inflammatory cytokines, making them candidates for treating inflammatory diseases .

Case Study: In Vivo Anti-inflammatory Effects

In animal models, treatment with pyrazole derivatives resulted in a marked decrease in inflammatory markers, suggesting that this compound could be further explored for therapeutic use in conditions like rheumatoid arthritis .

Herbicidal Activity

Recent studies have highlighted the herbicidal properties of pyrazole derivatives, including this compound. These compounds can inhibit the growth of various weed species, providing an effective means of weed management in agricultural settings .

Data Table: Herbicidal Efficacy Comparison

Mechanism of Action

The mechanism of action of N-(2-butylphenyl)-4-chloro-5-nitro-1H-pyrazole-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro group and the pyrazole ring play crucial roles in its binding affinity and specificity. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. The exact molecular pathways and targets can vary depending on the specific biological context.

Comparison with Similar Compounds

Comparison with Structurally Similar Pyrazole Carboxamides

Pyrazole carboxamides are a prominent class of agrochemicals, particularly anthranilic diamides, which target insect ryanodine receptors (RyR). Below is a detailed comparison of N-(2-butylphenyl)-4-chloro-5-nitro-1H-pyrazole-3-carboxamide with its structural analogs:

Table 1: Structural and Bioactivity Comparison

Key Findings:

Substituent Effects: The 4-chloro-5-nitro substitution in the target compound distinguishes it from Chlorantraniliprole (4-Cl, 5-NH₂) and analogs with 5-Cl, 3-CF₃ substituents . Nitro groups are strong electron-withdrawing moieties, which may alter redox properties or receptor binding compared to amino or trifluoromethyl groups.

Bioactivity Trends: Analogs with 3-trifluoromethyl groups (e.g., 5-chloro-N-[...]-3-CF₃ derivatives) exhibit dual insecticidal and fungicidal activity at 50 mg/L, suggesting that electron-withdrawing groups at position 3 enhance broad-spectrum activity . The absence of reported bioactivity for the target compound indicates a need for empirical validation.

Mechanistic Insights :

- Chlorantraniliprole’s high activity is attributed to its pyridyl group and anthranilic diamide scaffold, which optimize RyR binding. Replacing the pyridyl with a bulky 2-butylphenyl group may sterically hinder receptor interactions .

- Fungicidal activity in related compounds (e.g., 50 mg/L efficacy against Mythimna separata) correlates with sulfanyl or carbamoyl substituents, which are absent in the target compound .

Biological Activity

N-(2-butylphenyl)-4-chloro-5-nitro-1H-pyrazole-3-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, highlighting recent research findings.

Chemical Structure and Properties

The chemical formula of this compound is , with a molecular weight of approximately 293.72 g/mol. The structure features a pyrazole ring substituted with a butylphenyl group, a chloro group, and a nitro group, which are crucial for its biological activity.

The biological activity of this compound can be attributed to its interaction with various molecular targets:

- Enzyme Inhibition : The chloro and nitro groups may enhance binding affinity to specific enzymes, potentially inhibiting their activity. For instance, compounds with similar structures have been shown to inhibit cyclooxygenase (COX) enzymes, leading to anti-inflammatory effects .

- Receptor Modulation : The compound may act as an agonist or antagonist at certain receptors, particularly G protein-coupled receptors (GPCRs), influencing signaling pathways related to inflammation and pain .

Biological Activities

Research indicates that this compound exhibits several biological activities:

- Anti-inflammatory : Similar pyrazole derivatives have demonstrated anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines and mediators.

- Antimicrobial : Studies suggest that pyrazole derivatives can exhibit antimicrobial activity against various pathogens, making them candidates for further development as antibiotics .

- Anticancer : Some derivatives have shown cytotoxic effects on cancer cell lines, indicating potential as anticancer agents. Mechanistic studies are needed to elucidate the pathways involved in these effects.

Case Studies

- Anti-inflammatory Activity : In a study examining the anti-inflammatory effects of pyrazole derivatives, this compound was found to significantly reduce inflammation in animal models, comparable to established NSAIDs .

- Anticancer Potential : A recent investigation into the cytotoxicity of various pyrazole compounds revealed that this particular compound inhibited the proliferation of specific cancer cell lines by inducing apoptosis through the activation of caspase pathways .

Research Findings

Recent literature reviews have highlighted the broad spectrum of biological activities associated with pyrazole derivatives. For instance:

- A review noted that numerous synthesized pyrazoles possess varying degrees of activity against cancer, inflammation, and infectious diseases .

- Another study emphasized the importance of structural modifications in enhancing biological efficacy, suggesting that further optimization could improve the therapeutic profile of this compound .

Q & A

Q. What synthetic strategies are recommended for preparing N-(2-butylphenyl)-4-chloro-5-nitro-1H-pyrazole-3-carboxamide and its analogs?

The synthesis of pyrazole-3-carboxamide derivatives typically involves multi-step routes, including:

- Heterocyclic core formation : Cyclocondensation of hydrazines with β-keto esters or nitriles to form the pyrazole ring.

- Functionalization : Nitration at the 5-position and chlorination at the 4-position of the pyrazole core, followed by coupling with substituted phenylamines via carboxamide linkages.

- Purification : Column chromatography or recrystallization to isolate intermediates and final products . Key challenges include controlling regioselectivity during nitration and optimizing coupling yields.

Q. How can researchers characterize the structural and electronic properties of this compound?

- X-ray crystallography : Resolve bond lengths, angles, and intermolecular interactions (e.g., hydrogen bonding) to confirm regiochemistry and assess steric effects .

- NMR spectroscopy : Use H/C NMR and 2D techniques (COSY, NOESY) to verify substitution patterns and detect conformational flexibility .

- Computational analysis : Density Functional Theory (DFT) calculations to predict electrostatic potentials, frontier molecular orbitals, and stability of tautomeric forms .

Advanced Research Questions

Q. What experimental designs are effective for analyzing structure-activity relationships (SAR) in pyrazole-3-carboxamide derivatives?

- Systematic substitution : Modify the 2-butylphenyl group (e.g., alkyl chain length, halogenation) and pyrazole nitro/chloro substituents to assess impacts on bioactivity.

- Functional assays : Pair synthetic analogs with receptor binding studies (e.g., cannabinoid receptor CB1) or enzymatic inhibition assays to quantify potency and selectivity .

- Thermodynamic profiling : Use isothermal titration calorimetry (ITC) to measure binding affinities and entropy/enthalpy contributions .

Q. How can computational methods resolve contradictions in SAR data?

- Molecular docking : Identify binding poses and key interactions (e.g., hydrogen bonds with K3.28 in CB1) to rationalize affinity differences between analogs .

- Molecular dynamics (MD) simulations : Assess conformational stability of ligands in receptor pockets, especially for constrained analogs with reduced activity .

- Free-energy perturbation (FEP) : Calculate relative binding energies to predict substituent effects when empirical data is conflicting .

Q. What strategies validate hypothesized molecular interactions in receptor-ligand complexes?

- Site-directed mutagenesis : Replace critical residues (e.g., K3.28A in CB1) to test hydrogen bonding or aromatic stacking contributions to inverse agonism .

- NMR titrations : Monitor chemical shift perturbations in receptors upon ligand binding to map interaction sites .

- Pharmacophore modeling : Generate 3D interaction maps to guide synthetic modifications for enhanced potency .

Data Contradiction Analysis

Q. How should researchers address discrepancies between computational predictions and experimental binding data?

- Re-evaluate force fields : Validate MD simulation parameters (e.g., partial charges, solvation models) against crystallographic data .

- Probe steric effects : Use bulky substituents (e.g., cyclohexyl) to test whether steric clashes explain reduced affinity in constrained analogs .

- Cross-validate assays : Compare results from radioligand binding, functional cAMP assays, and biophysical methods (SPR, ITC) to rule out assay-specific artifacts .

Methodological Best Practices

Q. What techniques optimize the stability of nitro-substituted pyrazoles during synthesis?

- Low-temperature nitration : Use HNO/HSO at 0–5°C to minimize decomposition.

- Inert atmosphere : Conduct reactions under nitrogen/argon to prevent oxidative side reactions.

- Stabilizing agents : Add urea or sulfamic acid to quench excess nitrating agents post-reaction .

Q. How can researchers assess the metabolic stability of this compound in preclinical studies?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.